molecular formula C12H10FNO3 B1426975 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid CAS No. 1407074-26-3

5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid

Cat. No. B1426975
M. Wt: 235.21 g/mol
InChI Key: BZRIYOAXMRQUIV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a mixture of crude 5-isopropyl-3-(3-fluoro-phenyl)-isoxazole-4-carboxylic acid ethyl ester and LiOH.H2O in THF and water was heated under reflux for 15 hours. The mixture was then concentrated, acidified, and extracted with ethyl acetate.


Molecular Structure Analysis

The molecular formula of 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid is C10H6FNO3 . The InChI code is 1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-5H,(H,13,14) .


Physical And Chemical Properties Analysis

The physical form of 5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid is solid . It is stored at room temperature .

Scientific Research Applications

Synthesis and Antitumor Activity

A study by Potkin et al. (2014) highlights the conversion of accessible isoxazole-carboxylic acids through a series of transformations into carbamides with antitumor activity. This research underscores the versatility of isoxazole derivatives in synthesizing compounds that could enhance the efficacy of existing cytostatic drugs in medical practice Potkin et al., 2014.

Biomimetic Synthesis

Moorthie et al. (2007) developed an efficient synthesis of 5-substituted isoxazole-4-carboxylic esters as part of a biomimetic approach to synthesize α-cyclopiazonic acid, demonstrating the compound's significance in complex organic synthesis Moorthie et al., 2007.

Crystal Structures

Research by Yeong et al. (2018) on the synthesis and crystal structure analysis of isoxazole-based compounds reveals the importance of hydrogen bonding in the crystal packing of these compounds. This study provides insight into the structural characteristics that could influence the reactivity and stability of isoxazole derivatives Yeong et al., 2018.

Antiviral and Cytotoxic Activities

Dawood et al. (2011) explored the synthesis of new pyrazole- and isoxazole-based heterocycles, demonstrating significant antiviral activity against Herpes simplex type-1 (HSV-1) and cytotoxic activities. This research highlights the potential of isoxazole derivatives in developing new antiviral agents Dawood et al., 2011.

Green Chemistry Applications

Banpurkar et al. (2018) synthesized 3-methyl-4H-isoxazol-5-one azo dyes through an aqueous medium, emphasizing the role of isoxazole derivatives in green chemistry and their antimicrobial properties. This study illustrates the eco-friendly approaches in synthesizing biologically active compounds Banpurkar et al., 2018.

properties

IUPAC Name

5-ethyl-3-(4-fluorophenyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-9-10(12(15)16)11(14-17-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRIYOAXMRQUIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-3-(4-fluorophenyl)isoxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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